

N-Naphthalen-2-yl-isobutyramide chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Naphthalen-2-yl-isobutyramide**

Cat. No.: **B1622592**

[Get Quote](#)

Technical Guide: N-Naphthalen-2-yl-isobutyramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Naphthalen-2-yl-isobutyramide is a chemical compound belonging to the class of N-substituted naphthalenyl amides. This class of molecules has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including potential anticancer and enzyme inhibitory properties. The naphthalene moiety provides a rigid, lipophilic scaffold that can be functionalized to modulate pharmacological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of **N-Naphthalen-2-yl-isobutyramide**, a proposed synthetic protocol, and a discussion of the potential biological activities based on structurally related compounds.

Chemical and Physical Properties

While specific experimental data for **N-Naphthalen-2-yl-isobutyramide** is limited in publicly available literature, its fundamental properties have been reported.[\[1\]](#)[\[2\]](#) Predicted properties are derived from computational models and data from analogous compounds.

Table 1: Chemical Identifiers and Physical Properties of **N-Naphthalen-2-yl-isobutyramide**

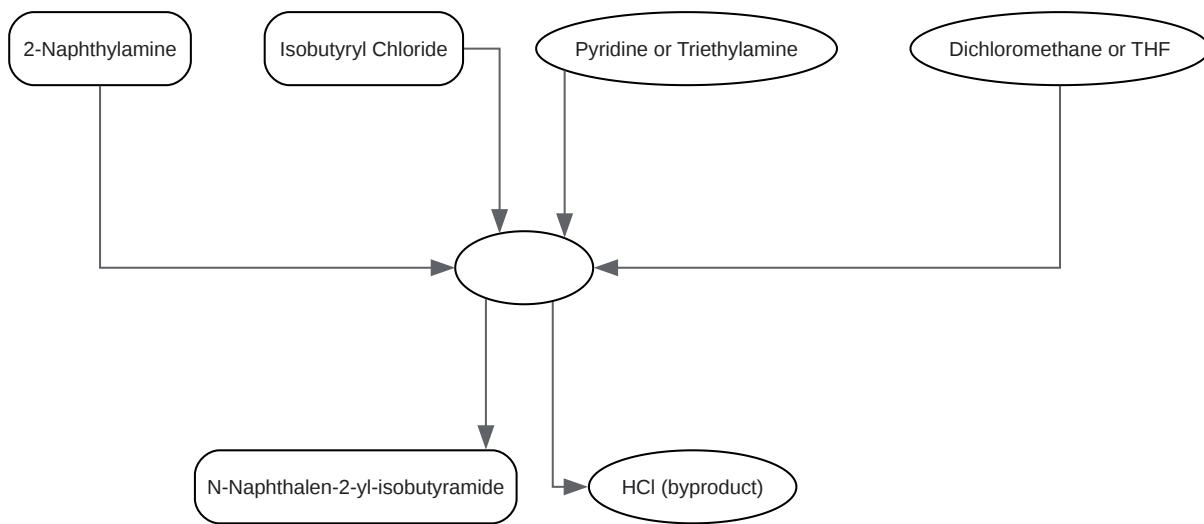
Property	Value	Source
IUPAC Name	2-methyl-N-(naphthalen-2-yl)propanamide	
Synonyms	N-Naphthalen-2-yl-isobutyramide	[1] [2]
CAS Number	71182-40-6	[1] [2]
Molecular Formula	C ₁₄ H ₁₅ NO	[1] [2]
Molecular Weight	213.27 g/mol	[1] [2]
Appearance	White to off-white solid (Predicted)	
Melting Point	Not available	
Boiling Point	420.2 °C at 760 mmHg (Predicted)	
Density	1.122 g/cm ³ (Predicted)	
Solubility	Sparingly soluble in water; Soluble in organic solvents like chloroform and DMSO (Predicted)	

Spectroscopic Data (Predicted)

Detailed experimental spectra for **N-Naphthalen-2-yl-isobutyramide** are not readily available. The following are predicted spectroscopic characteristics based on the analysis of its structural fragments (isobutyramide and naphthalene) and data from similar N-aryl amides.

Table 2: Predicted Spectroscopic Data for **N-Naphthalen-2-yl-isobutyramide**

Technique	Predicted Peaks/Signals
¹ H NMR	δ (ppm): 1.2-1.4 (d, 6H, -CH(CH ₃) ₂), 2.6-2.8 (sept, 1H, -CH(CH ₃) ₂), 7.2-8.2 (m, 7H, Ar-H), ~8.5 (br s, 1H, -NH)
¹³ C NMR	δ (ppm): ~20 (-CH(CH ₃) ₂), ~36 (-CH(CH ₃) ₂), 115-135 (Ar-C), ~175 (C=O)
IR (Infrared)	ν (cm ⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)
Mass Spec (MS)	m/z: 213 (M ⁺), fragments corresponding to the loss of the isobutyryl group and cleavage of the amide bond.


Experimental Protocols

A specific, validated experimental protocol for the synthesis of **N-Naphthalen-2-yl-isobutyramide** is not available in the reviewed literature. However, a standard and reliable method for its synthesis would be the acylation of 2-naphthylamine with isobutyryl chloride. This is a common and high-yielding method for the formation of amides.

Proposed Synthesis of N-Naphthalen-2-yl-isobutyramide

Reaction: Acylation of 2-naphthylamine with isobutyryl chloride.

Scheme 1: Synthesis of **N-Naphthalen-2-yl-isobutyramide**

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **N-Naphthalen-2-yl-isobutyramide**.

Methodology:

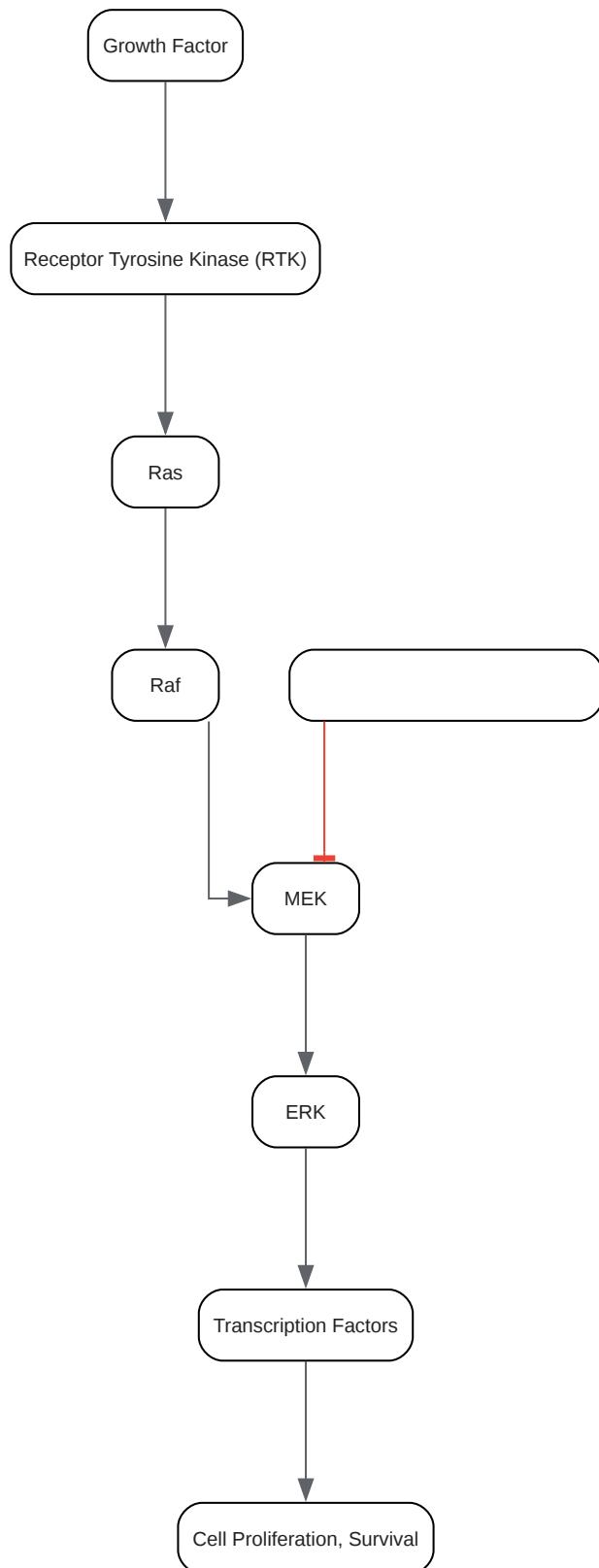
- **Reactant Preparation:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Addition of Base:** Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
- **Acylation:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively elucidated for **N-Naphthalen-2-yl-isobutyramide**, numerous studies on structurally similar N-(naphthalen-2-yl) amides and other naphthalene derivatives have demonstrated a range of biological effects, most notably anticancer and enzyme inhibitory activities.

Anticancer Activity of Related Compounds


Derivatives of N-(naphthalen-2-yl)acetamide have been shown to possess antiproliferative activities against various human cancer cell lines. For instance, certain derivatives bearing a quinolin-2(1H)-one moiety exhibited potent activity against nasopharyngeal carcinoma cells, inducing cell cycle arrest in the S phase. This suggests that compounds with the N-(naphthalen-2-yl)amide core may interfere with DNA replication or other cell cycle progression mechanisms.

Enzyme Inhibition by Naphthalene Derivatives

The naphthalene scaffold is present in a number of enzyme inhibitors. For example, some naphthalene-based compounds have been identified as inhibitors of peptidyl arginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancer. The planar and aromatic nature of the naphthalene ring allows for π - π stacking interactions within the active sites of target enzymes.

Hypothetical Signaling Pathway: Inhibition of a Kinase Pathway

Based on the known activities of similar compounds, it is plausible that **N-Naphthalen-2-yl-isobutyramide** could act as an inhibitor of a protein kinase signaling pathway involved in cell proliferation and survival. A hypothetical mechanism could involve the inhibition of a receptor tyrosine kinase (RTK) or a downstream kinase such as MEK or ERK in the MAPK/ERK pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

In this speculative model, **N-Naphthalen-2-yl-isobutyramide** could bind to and inhibit the activity of a kinase like MEK, thereby preventing the phosphorylation and activation of ERK. This would block the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and survival, potentially explaining an antiproliferative effect. It is crucial to note that this pathway is hypothetical and requires experimental validation.

Conclusion

N-Naphthalen-2-yl-isobutyramide is a compound of interest within the broader class of N-acyl naphthalenamines. While specific experimental data on its properties are scarce, its synthesis is achievable through standard organic chemistry methods. Based on the biological activities of related compounds, it holds potential for further investigation as a modulator of cellular signaling pathways, particularly in the context of cancer research. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological effects to elucidate its precise mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-NAPHTHALEN-2-YL-ISOBUTYRAMIDE | 71182-40-6 [m.chemicalbook.com]
- 2. labshake.com [labshake.com]
- To cite this document: BenchChem. [N-Naphthalen-2-yl-isobutyramide chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1622592#n-naphthalen-2-yl-isobutyramide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com